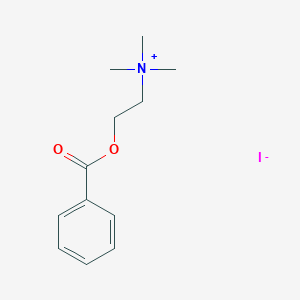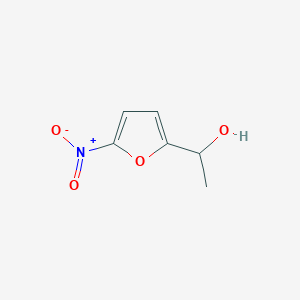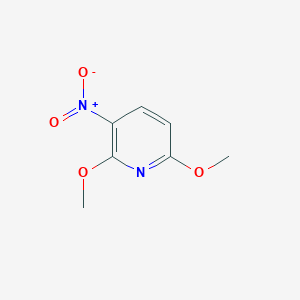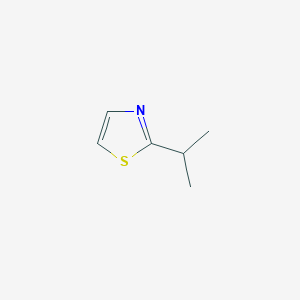
2,4-Difluoro-5,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5,6-dimethylpyrimidine is a chemical compound with the molecular formula C7H7F2N2. It is a heterocyclic aromatic organic compound that contains a pyrimidine ring. This compound is widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-5,6-dimethylpyrimidine is not well understood. However, it is believed to act as a nucleophile in many chemical reactions. This compound is also known to form strong hydrogen bonds with other molecules, which may contribute to its unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known to have low toxicity and is not considered to be harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Difluoro-5,6-dimethylpyrimidine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, the limitations of this compound include its low solubility in water and other polar solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-Difluoro-5,6-dimethylpyrimidine. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of its potential applications in the field of medicine, particularly in the development of new drugs. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis method is well established, and it has several advantages for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Synthesemethoden
The synthesis of 2,4-Difluoro-5,6-dimethylpyrimidine involves the reaction of 2,4-difluoro-5-methylpyrimidine with acetic anhydride and aluminum chloride. The reaction takes place under reflux conditions, and the product is obtained in good yield. This method is widely used in the laboratory for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5,6-dimethylpyrimidine has potential applications in various fields of scientific research. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a building block in the synthesis of novel heterocyclic compounds.
Eigenschaften
CAS-Nummer |
18260-62-3 |
|---|---|
Molekularformel |
C6H6F2N2 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2,4-difluoro-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C6H6F2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3 |
InChI-Schlüssel |
FIXRGZVHBZOALM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1F)F)C |
Kanonische SMILES |
CC1=C(N=C(N=C1F)F)C |
Synonyme |
Pyrimidine, 2,4-difluoro-5,6-dimethyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)








